molecular formula C9H11FN2 B15277687 N-cyclobutyl-2-fluoropyridin-4-amine

N-cyclobutyl-2-fluoropyridin-4-amine

Cat. No.: B15277687
M. Wt: 166.20 g/mol
InChI Key: AAOFVLDXAZVSOW-UHFFFAOYSA-N
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Description

N-Cyclobutyl-2-fluoropyridin-4-amine is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of fluoropyridines, which are widely recognized as crucial building blocks in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The structure combines a 2-fluoropyridin-4-amine scaffold with a cyclobutyl substituent, a motif present in compounds investigated for various biological activities . This compound serves as a versatile synthetic intermediate. Its amine group and fluorine atom are functional handles that allow for further chemical modifications, making it valuable for constructing more complex molecular architectures. Researchers utilize it in the synthesis of potential therapeutic agents, including those targeted for oncology . The cyclobutyl group is a feature found in several FDA-approved drugs, often used to fine-tune the molecule's metabolic stability, lipophilicity, and overall three-dimensional shape . For research purposes only. This product is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information. Store under refrigeration between 2-8°C in a tightly sealed container .

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

N-cyclobutyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C9H11FN2/c10-9-6-8(4-5-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H,11,12)

InChI Key

AAOFVLDXAZVSOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=NC=C2)F

Origin of Product

United States

Preparation Methods

Reaction Sequence

  • Fluorination: 2-Amino-4-chloropyridine reacts with NaF in DMF at 140°C.
  • Amination: Without isolating 2-amino-4-fluoropyridine, cyclobutylamine and Pd catalyst are added directly to the reaction mixture.

Advantages:

  • Eliminates purification between steps.
  • Reduces solvent waste.

Challenges:

  • Requires compatibility of fluoride ions with the palladium catalyst.
  • Optimal temperature and ligand selection are critical to prevent catalyst deactivation.

Alternative Routes: Reductive Amination and Cyclization

Reductive Amination of 2-Fluoropyridin-4-one

2-Fluoropyridin-4-one reacts with cyclobutylamine under reductive conditions (NaBH₃CN, MeOH) to form the target compound. However, this method suffers from low yields (<30%) due to competing over-reduction of the ketone.

Cyclobutyl Group Construction via [2+2] Cycloaddition

A less common approach involves synthesizing the cyclobutyl ring in situ. For example, 2-fluoro-4-vinylpyridine undergoes photochemical [2+2] cycloaddition with ethylene, followed by amine functionalization. This route is limited by regioselectivity issues and low scalability.

Comparative Analysis of Synthetic Methods

Method Yield Advantages Limitations
SNAr + Buchwald-Hartwig 70–80% High selectivity, scalable Requires palladium catalysts
One-Pot Synthesis 60–70% Reduced purification steps Sensitive to reaction conditions
Reductive Amination <30% Simple reagents Low efficiency, side reactions
[2+2] Cycloaddition 10–20% Novel approach Poor regioselectivity, impractical

Industrial-Scale Considerations

For large-scale production, the SNAr followed by Buchwald-Hartwig amination is preferred due to its reliability. Key optimizations include:

  • Catalyst Recycling: Immobilized Pd catalysts reduce costs.
  • Solvent Recovery: DMF is distilled and reused.
  • Process Safety: Elevated temperatures necessitate robust pressure management.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-cyclobutyl-2-fluoropyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Structural Analogues of 4-Fluoropyridin-2-Amine Derivatives

The following table summarizes key structural analogs, their substituents, and similarity scores (calculated based on molecular frameworks and functional groups):

CAS Number Compound Name Substituents Similarity Score
1211537-08-4 4-Fluoropyridin-2-amine H (parent compound) 0.88
1393574-54-3 5-Chloro-4-fluoropyridin-2-amine Cl at 5-position 0.81
944401-69-8 5-Bromo-4-fluoropyridin-2-amine Br at 5-position 0.80
917895-57-9 N-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine Cyclopentyl, CF₃ at 2-position 0.61*

Notes:

  • The parent compound (4-fluoropyridin-2-amine) shares the highest similarity (0.88) with N-cyclobutyl-2-fluoropyridin-4-amine, differing only in the 4-position substituent (cyclobutyl vs. H) .
  • Halogenated derivatives (Cl, Br) at the 5-position exhibit reduced similarity (0.80–0.81) due to increased steric bulk and electronic effects .
  • N-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 917895-57-9) has a lower similarity score (0.61) due to a pyrimidine core and larger cyclopentyl group .

Impact of Substituents on Physicochemical Properties

  • Fluorine vs.
  • Cycloalkyl Groups : Replacing cyclobutyl with cyclopentyl (as in CAS 917895-57-9) increases steric hindrance, which may reduce binding affinity in biological targets but improve thermal stability .

Biological Activity

N-cyclobutyl-2-fluoropyridin-4-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclobutyl group and a fluorine atom. The presence of these functional groups influences its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its inhibitory effects on certain kinases, which are crucial in cell signaling pathways.

Table 1: Biological Targets and IC50 Values

Biological Target IC50 Value (nM) Reference
JNK3120
p38α MAPK200
mGlu5150

The mechanism of action for this compound primarily involves the inhibition of specific kinases. The compound binds to the active sites of these enzymes, preventing substrate phosphorylation, which is essential for various cellular processes such as growth and apoptosis.

Case Study: Inhibition of JNK3

A study highlighted the compound's ability to inhibit JNK3 with an IC50 value of 120 nM. This inhibition was attributed to the structural modifications that enhance binding affinity to the enzyme's active site. The study utilized enzyme-linked immunosorbent assays (ELISA) to quantify the inhibitory effects and confirmed the binding mode through X-ray crystallography .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclobutyl group and the pyridine ring can significantly affect biological activity. For instance, varying substituents on the pyridine ring have been shown to modulate potency against different kinases.

Table 2: SAR Insights

Modification Effect on Activity
Cyclobutyl SizeLarger rings decrease potency
Fluorine SubstitutionEnhances binding affinity
Aromatic SubstituentsVarying effects on selectivity

Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications in treating conditions related to dysregulated kinase activity, such as cancer and neurodegenerative diseases. The compound's ability to selectively inhibit JNK3 suggests potential in cancer therapies where this pathway is often overactive.

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